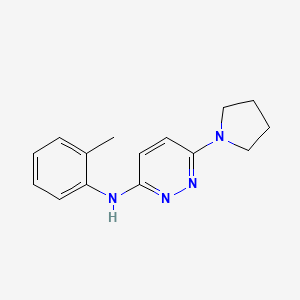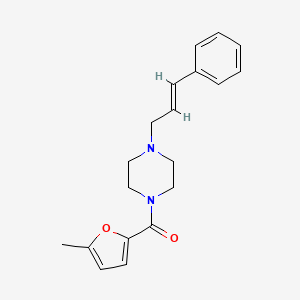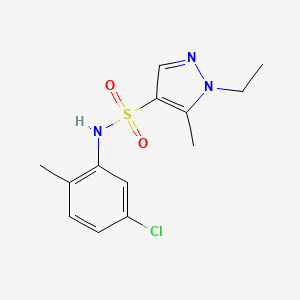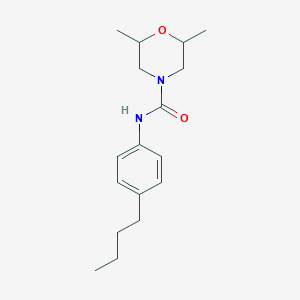
N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug development, medicinal chemistry, and biological research.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine is not fully understood. However, studies have suggested that it may exert its antitumor and anti-inflammatory effects by inhibiting certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine in lab experiments is its high purity level, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it challenging to prepare solutions for experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its chemical properties for use in drug development. Finally, more research is needed to explore its potential applications in other fields, such as materials science and catalysis.
In conclusion, N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine is a promising chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its properties for use in various applications.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine involves the reaction of 2-methylphenylhydrazine and 1-pyrrolidinecarboxaldehyde with 3-chloropyridazine in the presence of a base. The reaction yields N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine as a white solid with a high purity level.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine has shown potential in various scientific research applications. It has been studied as a potential antitumor agent, with promising results in inhibiting the growth of cancer cells. Additionally, it has been investigated as a potential anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-6-2-3-7-13(12)16-14-8-9-15(18-17-14)19-10-4-5-11-19/h2-3,6-9H,4-5,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABGCIZCQYMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-pyridinylamino)carbonyl]-2-pyridinecarboxylic acid](/img/structure/B5399813.png)
![(2R*,3S*,6R*)-5-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5399823.png)

![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5399833.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5399843.png)


![3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5399874.png)
![4-({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5399881.png)
![2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5399893.png)
![2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5399898.png)
![methyl 5-methyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5399902.png)